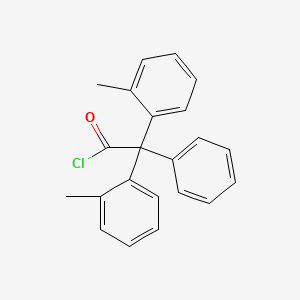
2,2-Bis(2-methylphenyl)-2-phenylacetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(2-methylphenyl)-2-phenylacetyl chloride is an organic compound with a complex structure, featuring two 2-methylphenyl groups and one phenyl group attached to an acetyl chloride moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(2-methylphenyl)-2-phenylacetyl chloride typically involves the reaction of 2-methylphenylmagnesium bromide with benzophenone, followed by chlorination. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(2-methylphenyl)-2-phenylacetyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Corresponding amides or esters.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
2,2-Bis(2-methylphenyl)-2-phenylacetyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Bis(2-methylphenyl)-2-phenylacetyl chloride involves its reactivity with nucleophiles and electrophiles. The acetyl chloride moiety is highly reactive, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
- Chloro(2-methylphenyl)bis(triphenylphosphine)nickel(II)
- Bis(triphenylphosphine)nickel(II) dichloride
- cis-2,2′-Bis(diphenylphosphino)-1,1′-binaphthylnickel(II) chloride
Uniqueness
2,2-Bis(2-methylphenyl)-2-phenylacetyl chloride is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo a variety of chemical reactions makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
6324-62-5 |
|---|---|
Molecular Formula |
C22H19ClO |
Molecular Weight |
334.8 g/mol |
IUPAC Name |
2,2-bis(2-methylphenyl)-2-phenylacetyl chloride |
InChI |
InChI=1S/C22H19ClO/c1-16-10-6-8-14-19(16)22(21(23)24,18-12-4-3-5-13-18)20-15-9-7-11-17(20)2/h3-15H,1-2H3 |
InChI Key |
ZYKXMFKUULSWCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)(C3=CC=CC=C3C)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















